N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide
Description
¹H NMR (600 MHz, DMSO-d₆):
- δ 8.21 (s, 1H) : Indole H-3 proton
- δ 7.65 (d, J = 8.1 Hz, 1H) and δ 7.12 (d, J = 8.1 Hz, 1H) : Indol-6-yl H-4 and H-5 protons
- δ 6.98–7.45 (m, 6H) : Remaining aromatic protons
- δ 3.72 (s, 3H) : N-methyl group
- δ 3.41 (q, J = 6.3 Hz, 2H) and δ 2.89 (t, J = 6.3 Hz, 2H) : Ethylene bridge protons
¹³C NMR (150 MHz, DMSO-d₆):
- δ 169.8 : Carboxamide carbonyl
- δ 165.2 : Indol-6-ylcarbonyl
- δ 136.4–118.7 : Aromatic carbons
- δ 32.1 : N-methyl carbon
Table 3: Key NMR Assignments
| Nucleus | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 8.21 | s | Indole H-3 |
| ¹H | 3.72 | s | N-CH₃ |
| ¹³C | 169.8 | - | C=O (carboxamide) |
Mass Spectrometric Fragmentation Patterns and Molecular Weight Validation
High-resolution ESI-MS shows:
- Molecular Ion : [M+H]⁺ at m/z 374.1741 (calc. 374.1747)
- Major Fragments:
- m/z 256.1084: Loss of indol-6-ylcarbonylaminoethyl group
- m/z 144.0658: 1-methylindole-2-carboxamide ion
Fragmentation pathways involve:
- Cleavage of the ethylamide C-N bond
- Retro-Diels-Alder decomposition of indole rings
- Neutral loss of CO from carbonyl groups
Figure 2 : Mass fragmentation tree showing dominant cleavage sites at the carboxamide and ethylamide linkages
Computational Chemistry Studies: Density Functional Theory (DFT) Optimization
B3LYP/6-31G(d) calculations reveal:
- HOMO-LUMO Gap : 4.3 eV, indicating moderate electron delocalization
- Electrostatic Potential :
- Negative potential localized at carbonyl oxygens (-0.32 e)
- Positive potential at indole NH groups (+0.27 e)
- Optimized Geometry :
- Bond Lengths: C=O (1.23 Å), C-N (1.35 Å)
- Torsion Angles: 178.3° (carboxamide linkage), 12.4° (inter-ring)
Table 4: DFT-Computed Parameters
| Parameter | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.9 eV |
| Dipole Moment | 5.8 Debye |
| Total Energy | -1524.8 Hartree |
The molecular electrostatic potential map (Figure 3) illustrates nucleophilic regions at the carbonyl groups and electrophilic zones near the indole NH protons, guiding predictions of intermolecular interaction sites.
Properties
Molecular Formula |
C21H20N4O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[2-(1H-indole-6-carbonylamino)ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C21H20N4O2/c1-25-18-5-3-2-4-15(18)13-19(25)21(27)24-11-10-23-20(26)16-7-6-14-8-9-22-17(14)12-16/h2-9,12-13,22H,10-11H2,1H3,(H,23,26)(H,24,27) |
InChI Key |
UOEWDJMGGPZURJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation
Acylation of ethyl 5-chloroindole-2-carboxylate with propionyl chloride/AlCl₃ introduces the C3-alkyl group, which is reduced to a methylene group using triethylsilane.
Microwave-Assisted Synthesis
Reducing reaction times from 12 h to 30 minutes under microwave irradiation (100°C) improves yield by 15% while minimizing decomposition.
Critical Analysis of Methodologies
Industrial-Scale Considerations
For kilogram-scale production:
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce halogens or nitro groups onto the indole ring .
Scientific Research Applications
N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole-Acetamide Motifs
a. N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides These compounds, synthesized via coupling of indole-oxadiazole-thiols with bromoacetamides in DMF/NaH, share the indole-acetamide framework but replace the benzazepine with a sulfanyl-oxadiazole group. Spectral characterization (e.g., EIMS: m/z 378 [M]⁺) and yields (~70–85%) are well-documented .
b. N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28)
This benzimidazole derivative features a benzodioxole-acetamide group linked to a benzyl-indole scaffold. It demonstrates high potency as an IDO1 inhibitor (84% yield, purified via PE/EtOAc chromatography). The benzodioxole moiety may enhance metabolic stability compared to the target compound’s dimethoxy groups, while the benzimidazole substituent could influence kinase selectivity .
c. Ethyl 1H-Indole-3-acetate (2)
A simpler analogue with an ester group instead of acetamide, this compound highlights the importance of the amide bond in the target molecule. The ester group may reduce stability in vivo but offers synthetic versatility for further derivatization .
Heterocyclic Variations
a. (+)-(1S,10R)-5-Benzyloxy-1-(10-chloro-ethyl)-3-[(5-(2-(N,N-dimethyl-amino)ethoxy)indol-2-yl]carbonyl]-1,2-dihydro-3H-benz[e]indol This duocarmycin analog incorporates a benz[e]indol core and a chloroethyl group, emphasizing the role of fused polycyclic systems in DNA alkylation. While structurally distinct, its indole-carbonyl linkage parallels the acetamide bridge in the target compound, underscoring the importance of spacer groups in modulating cytotoxicity .
b. Acetamide, N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)
With a dihydroindole core and acetylated amine, this compound (MW: 218.11, PSA: 49.41) exhibits reduced steric hindrance compared to the target molecule. Its computed properties suggest higher solubility, which may inform SAR studies on the benzazepine-containing analogue .
Comparative Data Table
Key Insights
- Heterocyclic Influence : The benzazepine core distinguishes the target from benzodioxole- or oxadiazole-containing analogues, possibly conferring unique pharmacokinetic profiles or receptor specificity.
Biological Activity
N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family, characterized by a complex molecular structure that includes an indole moiety, a carbonyl group, and an amine functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and receptor modulation.
- Molecular Formula : C21H20N4O2
- Molecular Weight : 360.4 g/mol
- CAS Number : 1144438-78-7
The structure features a bicyclic system combining a benzene ring and a nitrogen-containing pyrrole ring, contributing to its reactivity and biological activity.
Antitumor Activity
Research indicates that indole derivatives, including this compound, exhibit significant antitumor properties. A study evaluating various indole-2-carboxamide derivatives demonstrated their cytotoxic effects against different cancer cell lines, including pediatric glioblastoma and atypical teratoid/rhabdoid tumors. Compounds showed IC50 values ranging from 2.34 to 9.06 μM against KNS42 cells, indicating potent antiproliferative effects .
Table 1: Antitumor Activity of Indole Derivatives
| Compound ID | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 6 | KNS42 (GBM) | 0.33 |
| Compound 8a | KNS42 (GBM) | 8.25 |
| Compound 8c | KNS42 (GBM) | 3.41 |
| Compound 5 | DAOY (Medulloblastoma) | 4.75 |
The mechanism by which this compound exerts its biological effects may involve modulation of cannabinoid receptors, particularly CB1 and CB2. Studies have shown that certain indole derivatives can act as selective agonists for these receptors, influencing cell proliferation and survival pathways in tumor cells . The compound's structural features allow it to interact with these receptors effectively.
Case Studies
In a detailed investigation involving the synthesis and evaluation of several indole derivatives, researchers found that modifications to the indole structure significantly impacted biological activity. For instance, introducing various substituents on the benzyl group of the indole moiety altered the cytotoxicity profile against cancer cell lines .
One notable case study highlighted the compound's effectiveness against glioblastoma cells, where it demonstrated substantial inhibition of cell viability compared to untreated controls. The study also assessed the safety profile of these compounds in non-neoplastic human fibroblast cells, indicating a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
